Pentane-2,3,4-trione 3-oxime
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Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is an organic molecule with three c=o groups . It’s often used as an important organic synthesis intermediate , suggesting it may interact with various biological targets.
Mode of Action
It’s known to undergo various chemical reactions, such as amine substitution reactions, oxidation reactions, and cyclization reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Its solubility in water and organic solvents like alcohol and ether suggests it could potentially be absorbed and distributed in the body
Action Environment
2,3,4-Pentanetrione, 3-oxime is stable at room temperature but decomposes under high temperature or light exposure . This suggests that environmental factors such as temperature and light could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2,3,4-Pentanetrione, 3-oxime plays a significant role in various biochemical reactions due to its reactive oxime group. This compound interacts with several enzymes and proteins, primarily through its ability to form Schiff bases with amino groups in proteins. One notable interaction is with the enzyme hydroxylamine oxidoreductase, which catalyzes the oxidation of hydroxylamine to nitrite. The oxime group in 2,3,4-pentanetrione, 3-oxime can act as a substrate for this enzyme, leading to the formation of nitrite and other nitrogenous compounds . Additionally, the compound can interact with other biomolecules such as nucleic acids, where it can form adducts with nucleobases, potentially affecting DNA and RNA function .
Cellular Effects
2,3,4-Pentanetrione, 3-oxime has been shown to influence various cellular processes. In particular, it can affect cell signaling pathways by modifying key signaling proteins through the formation of Schiff bases. This modification can alter the activity of these proteins, leading to changes in downstream signaling events. For example, the compound can inhibit the activity of protein kinases, which are crucial for the regulation of cell growth and differentiation . Furthermore, 2,3,4-pentanetrione, 3-oxime can impact gene expression by forming adducts with DNA, thereby affecting transcriptional activity . The compound also influences cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 2,3,4-pentanetrione, 3-oxime involves its ability to form covalent bonds with biomolecules through its reactive oxime group. This group can react with amino groups in proteins to form Schiff bases, leading to the modification of protein structure and function . Additionally, the compound can undergo redox reactions, acting as a reducing agent and participating in electron transfer processes . These interactions can result in the inhibition or activation of enzymes, changes in protein conformation, and alterations in gene expression . The compound’s ability to form adducts with nucleic acids also plays a role in its molecular mechanism, as these adducts can interfere with DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,4-pentanetrione, 3-oxime can change over time due to its stability and degradation properties. The compound is hygroscopic and can form hydrates upon absorbing water, which can affect its reactivity and interactions with biomolecules . Over time, the compound may degrade, leading to the formation of byproducts such as acetic acid and carbon monoxide . These degradation products can have additional effects on cellular function, potentially leading to long-term changes in cell viability and metabolism . In in vitro and in vivo studies, the temporal effects of 2,3,4-pentanetrione, 3-oxime should be carefully monitored to understand its stability and long-term impact on cellular processes .
Dosage Effects in Animal Models
The effects of 2,3,4-pentanetrione, 3-oxime in animal models can vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while at higher doses, it can cause significant changes in cell signaling, gene expression, and metabolism . In animal studies, threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, 2,3,4-pentanetrione, 3-oxime can exhibit toxic effects, potentially leading to cell death and tissue damage . These adverse effects highlight the importance of determining the appropriate dosage range for therapeutic applications and understanding the compound’s toxicity profile .
Metabolic Pathways
2,3,4-Pentanetrione, 3-oxime is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as hydroxylamine oxidoreductase, leading to the formation of nitrogenous compounds like nitrite . Additionally, 2,3,4-pentanetrione, 3-oxime can participate in redox reactions, acting as a reducing agent and influencing the cellular redox state . These metabolic interactions can affect metabolic flux and the levels of various metabolites, potentially altering cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, 2,3,4-pentanetrione, 3-oxime is transported and distributed through interactions with transporters and binding proteins. The compound can bind to proteins such as albumin, facilitating its transport in the bloodstream and its distribution to various tissues . Additionally, 2,3,4-pentanetrione, 3-oxime can interact with membrane transporters, allowing it to enter cells and reach intracellular compartments . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of 2,3,4-pentanetrione, 3-oxime is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, where it can interact with DNA and affect gene expression . Additionally, 2,3,4-pentanetrione, 3-oxime can localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function . These subcellular localizations can impact the compound’s activity and function, determining its overall effects on cellular processes .
Preparation Methods
Pentane-2,3,4-trione 3-oxime can be synthesized through several methods. One common method involves the oxidation of 2,4-pentanedione using sodium nitrite (NaNO2) as the oxidizing agent under acidic conditions . Another method involves reacting hydroxylamine with isonitrosoacetylacetone in a cold, aqueous, concentrated solution . Industrial production methods may vary, but they typically involve similar oxidation reactions with appropriate reagents and conditions.
Chemical Reactions Analysis
Pentane-2,3,4-trione 3-oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo substitution reactions, such as amine substitution, where the oxime group is replaced by an amine group.
Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.
Scientific Research Applications
Pentane-2,3,4-trione 3-oxime has several scientific research applications:
Comparison with Similar Compounds
Pentane-2,3,4-trione 3-oxime can be compared with other similar compounds, such as:
2,3,4-Triketohexane: Another triketone with three carbonyl groups, but with a different carbon chain length.
2,3,5-Triketohexane: Similar to 2,3,4-triketohexane but with the carbonyl groups at different positions.
2,4,6-Triketoheptane: A triketone with a longer carbon chain and different carbonyl group positions.
These compounds share similar chemical properties but differ in their molecular structures and reactivity, highlighting the uniqueness of 2,3,4-pentanetrione, 3-oxime.
Properties
CAS No. |
29917-12-2 |
---|---|
Molecular Formula |
C5H7NO3 |
Molecular Weight |
129.11 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-nitrosopent-3-en-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3- |
InChI Key |
BMFNDMNRYPFUPF-HYXAFXHYSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/N=O)/O |
SMILES |
CC(=C(C(=O)C)N=O)O |
Canonical SMILES |
CC(=C(C(=O)C)N=O)O |
29917-12-2 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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